Bilaid B1

Übersicht

Beschreibung

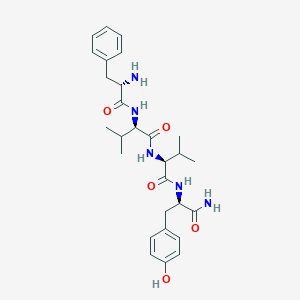

Bilaid B1, auch bekannt als Compound Bilaid 2b, ist eine analgetische Verbindung. Sie wird hauptsächlich in der wissenschaftlichen Forschung wegen ihrer schmerzlindernden Eigenschaften eingesetzt. Die Verbindung hat die Summenformel C({28})H({39})N({5})O({5}) und eine Molekülmasse von 525,64 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet Peptidsynthesetechniken. Die Verbindung besteht aus einer Sequenz von Aminosäuren: Phenylalanin, D-Valin, L-Valin und D-Tyrosin, mit einer Amidgruppe am Ende. Die Synthese umfasst typischerweise die folgenden Schritte:

Festphasenpeptidsynthese (SPPS): Diese Methode wird üblicherweise für die Synthese von Peptiden verwendet. Die Aminosäuren werden nacheinander zu einer Harz-gebundenen Peptidkette hinzugefügt.

Kupplungsreaktionen: Jede Aminosäure wird aktiviert und mit der wachsenden Peptidkette unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) entfernt.

Abspaltung vom Harz: Das endgültige Peptid wird vom Harz abgespalten und mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Automatisierung und Optimierung des SPPS-Prozesses können die Ausbeute und Reinheit verbessern. Darüber hinaus werden großtechnische Reinigungsverfahren wie präparative HPLC eingesetzt, um sicherzustellen, dass die Verbindung die Anforderungen für Forschungszwecke erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest in this compound kann oxidiert werden, um Dopachinon zu bilden.

Reduktion: Reduktionsreaktionen können die Amidbindungen betreffen, obwohl diese weniger häufig sind.

Substitution: Der Phenylalaninrest kann elektrophilen aromatischen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H(2)O(_2)) oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid (NaBH(_4)) oder Lithiumaluminiumhydrid (LiAlH(_4)).

Substitution: Elektrophile wie Brom (Br(_2)) in Gegenwart einer Lewis-Säure.

Hauptprodukte

Oxidation: Bildung von Dopachinon aus dem Tyrosinrest.

Reduktion: Reduzierte Amidbindungen, die zu einer möglichen Spaltung der Peptidkette führen.

Substitution: Halogenierte Derivate des Phenylalaninrests.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine Interaktionen mit biologischen Rezeptoren und Enzymen.

Medizin: Erforscht für seine analgetischen Eigenschaften und potenzielle therapeutische Anwendungen in der Schmerztherapie.

Industrie: Wird bei der Entwicklung neuer analgetischer Medikamente und Formulierungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine analgetische Wirkung durch die Interaktion mit bestimmten molekularen Zielstrukturen im Nervensystem. Die Verbindung bindet an Opioidrezeptoren und ahmt so die Wirkung endogener Peptide wie Endorphine nach. Diese Bindung hemmt die Übertragung von Schmerzsignalen und lindert so Schmerzen. Die wichtigsten beteiligten Wege umfassen die Hemmung der Adenylatcyclase-Aktivität und die Modulation von Ionenkanälen, was zu einer verringerten neuronalen Erregbarkeit führt {_svg_2}.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bilaid B1 involves peptide synthesis techniques. The compound is composed of a sequence of amino acids: Phenylalanine, D-Valine, L-Valine, and D-Tyrosine, with an amide group at the end. The synthesis typically involves the following steps:

Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The amino acids are sequentially added to a resin-bound peptide chain.

Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage from Resin: The final peptide is cleaved from the resin and purified using techniques like High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process can enhance yield and purity. Additionally, large-scale purification techniques such as preparative HPLC are employed to ensure the compound meets research-grade standards.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Thiamine’s structure includes:

-

Thiazole ring : A five-membered ring with sulfur and nitrogen atoms, prone to electrophilic substitution.

-

Pyrimidine ring : A six-membered aromatic ring with amino and methyl groups.

-

Hydroxyl group : Enables esterification and oxidation reactions.

These functional groups make thiamine sensitive to heat, pH changes, and oxidizing agents .

Degradation Pathways

Thiamine degrades under thermal stress or alkaline conditions, primarily through C2–N3 bond cleavage in the thiazole ring .

-

Thermal Degradation :

At 80°C, thiamine mononitrate (TMN) degrades 2–3 times faster than thiamine chloride hydrochloride (TClHCl). For example, 27 mg/mL TMN solutions retained only 32% thiamine after 5 days at 80°C, while TClHCl retained 94% . -

pH-Dependent Degradation :

Table 1: Degradation Rates of Thiamine Salts at 80°C

| Thiamine Salt | Initial Conc. (mg/mL) | % Remaining (5 days) | pH Range |

|---|---|---|---|

| TMN | 27 | 32% | 5.36–6.96 |

| TClHCl | 27 | 94% | 1.12–3.59 |

Esterification and Hydrolysis

Thiamine’s hydroxyl group undergoes esterification with carboxylic acids. For example, in acidic conditions, it forms esters with acetyl-CoA in metabolic pathways . Hydrolysis of these esters regenerates the free vitamin, critical for enzymatic cofactor functions.

Oxidation Reactions

Thiamine oxidizes to form thiochrome , a fluorescent compound, under alkaline conditions with oxidizing agents like potassium ferricyanide. This reaction is utilized in analytical assays to quantify thiamine levels .

Activation Energy and Reaction Kinetics

-

TMN : Activation energy (Ea) = 21–25 kcal/mol.

-

TClHCl : Ea = 21–32 kcal/mol, showing greater thermal stability in acidic solutions .

-

Degradation follows first-order kinetics , with rate constants (kobs) increasing exponentially with temperature .

Table 2: Activation Energies (Ea) for Thiamine Degradation

| Thiamine Salt | Ea (kcal/mol) | Temperature Range (°C) |

|---|---|---|

| TMN | 21–25 | 25–80 |

| TClHCl | 21–32 | 25–80 |

Degradation Products and Sensory Impact

-

TMN : Minimal color change (light yellow) even at 30% degradation.

-

TClHCl : Rapid browning/blackening due to disulfides and heterocyclic compounds (e.g., bis(2-methyl-3-furyl) disulfide), with strong odors detectable at 0.02 ppt .

-

HPLC analysis revealed distinct degradation peaks for TMN (3.26, 8.15 min) and TClHCl (2.13, 6.95 min), indicating divergent pathways .

Implications for Food and Pharmaceutical Formulations

-

TMN : Preferred for dry products due to low hygroscopicity but avoided in liquids due to rapid degradation.

-

TClHCl : Ideal for acidic beverages (e.g., fortified juices) but may impart undesirable odors .

Table 3: Recommended Storage Conditions

| Parameter | TMN | TClHCl |

|---|---|---|

| Optimal pH | 5.0–6.0 | 2.0–3.5 |

| Max. Storage Temp. (°C) | 25 | 40 |

| t90 (90% retention) | 5 days at 25°C | 30 days at 40°C |

Wissenschaftliche Forschungsanwendungen

Bilaid B1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its interactions with biological receptors and enzymes.

Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.

Industry: Utilized in the development of new analgesic drugs and formulations.

Wirkmechanismus

Bilaid B1 exerts its analgesic effects by interacting with specific molecular targets in the nervous system. The compound binds to opioid receptors, mimicking the action of endogenous peptides like endorphins. This binding inhibits the transmission of pain signals, providing relief from pain. The primary pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channels, leading to decreased neuronal excitability .

Biologische Aktivität

Bilaid B1, a compound in the cyclotide family, exhibits significant biological activity, particularly in membrane interactions and potential therapeutic applications. This article delves into the biological properties of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a cyclotide, a type of cyclic peptide characterized by a unique structure that includes a cystine knot. Cyclotides are known for their stability and diverse biological activities, which include antimicrobial, insecticidal, and potential therapeutic effects against various diseases.

Research has demonstrated that this compound interacts with cellular membranes, leading to membrane permeabilization. The mechanism involves the formation of pores in lipid bilayers, which can disrupt cellular integrity and function. This activity is crucial for its potential applications in drug development and agriculture.

Key Findings

- Membrane Binding : Studies indicate that this compound binds to phospholipid membranes, influencing their permeability. This binding is facilitated by both electrostatic and hydrophobic interactions .

- Pore Formation : Electrophysiological experiments revealed that this compound induces conductive pores in membrane patches, with diameters ranging from 41 to 47 Å . This pore formation is linked to the compound's lytic activity.

- Bioactive Face : Alanine-scanning mutagenesis has identified specific residues essential for the lytic activity of this compound, suggesting that these residues cluster to form a bioactive face critical for its function .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

- Insecticidal Properties : Due to its ability to disrupt membranes, this compound may serve as a natural pesticide.

- Therapeutic Potential : Preliminary studies suggest that this compound could have applications in treating conditions related to membrane dysfunction.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Insecticidal | Toxic to specific insect species | |

| Membrane Permeabilization | Induces leakage in lipid vesicles |

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Case Study 1 : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models. The mechanism was attributed to its ability to form pores in bacterial membranes, leading to cell lysis.

- Case Study 2 : In agricultural trials, this compound was applied as a natural pesticide. Results indicated a substantial decrease in pest populations without harming beneficial insects, showcasing its selective toxicity.

Eigenschaften

IUPAC Name |

(2R)-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-19-10-12-20(34)13-11-19)33-28(38)24(17(3)4)32-26(36)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBCNNUPUYWTKE-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.